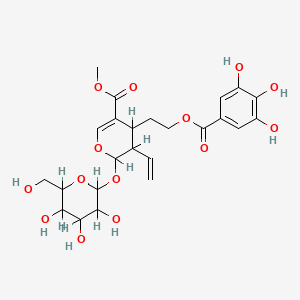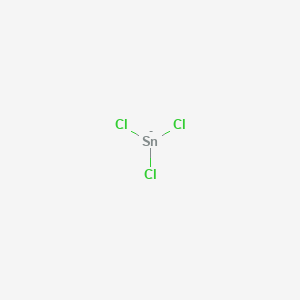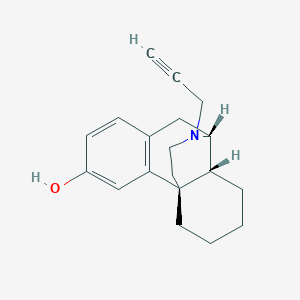
(-)3-hydroxy-N-propargylmorphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-117 is a compound known for its potent inhibitory effects on myeloid cell leukemia-1 (MCL-1), a member of the B-cell lymphoma-2 (BCL-2) family of proteins. MCL-1 plays a crucial role in regulating apoptosis, the process of programmed cell death, by binding to pro-apoptotic proteins and preventing cell death. Overexpression of MCL-1 is often observed in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-117 involves several steps, including the coupling of specific chemical groups to form the final compound. One common method involves the use of fragment-based approaches and structure-based design to optimize the binding affinity and selectivity of the compound . The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine .
Industrial Production Methods
Industrial production of MCL-117 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
MCL-117 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MCL-117 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
MCL-117 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the interactions of MCL-1 with other proteins and to develop new inhibitors.
Biology: Helps in understanding the role of MCL-1 in apoptosis and its regulation in various cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress MCL-1, such as leukemia and lymphoma
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MCL-1.
Mechanism of Action
MCL-117 exerts its effects by binding to the anti-apoptotic protein MCL-1, thereby preventing it from interacting with pro-apoptotic proteins such as BAX and BAK. This binding disrupts the balance between pro-survival and pro-apoptotic signals, leading to the activation of the intrinsic apoptosis pathway. The release of cytochrome c from the mitochondria and subsequent activation of caspases result in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: Targets both BCL-2 and BCL-xL and is used in various cancer therapies.
ABT-199: Another BCL-2 inhibitor with applications in hematologic malignancies
Uniqueness of MCL-117
MCL-117 is unique in its high selectivity and potency for MCL-1 compared to other inhibitors. Its ability to specifically target MCL-1 makes it a valuable tool in research and a promising candidate for cancer therapy .
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(1R,9R,10R)-17-prop-2-ynyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H23NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h1,6-7,13,16,18,21H,3-5,8-12H2/t16-,18+,19+/m0/s1 |
InChI Key |
OKICQDFBWUMTDE-QXAKKESOSA-N |
Isomeric SMILES |
C#CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
Canonical SMILES |
C#CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Synonyms |
MCL-117 N-propargyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


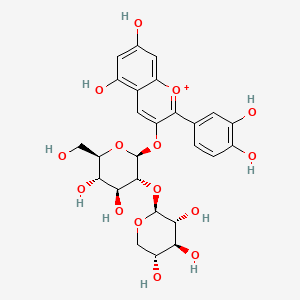
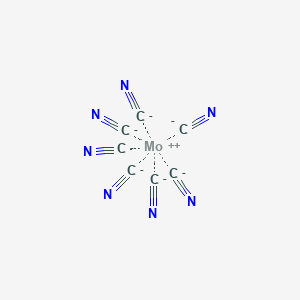
![methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1239724.png)
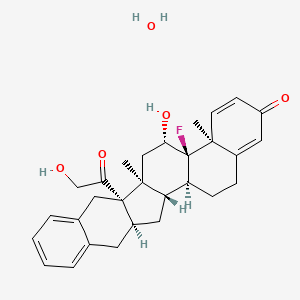
![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)
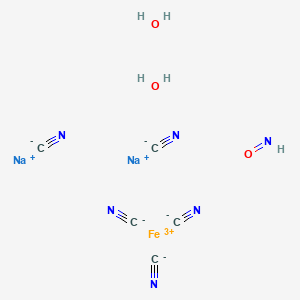
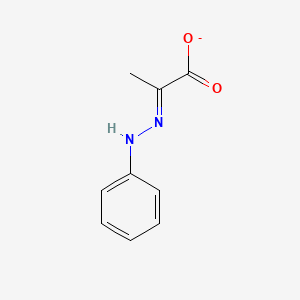
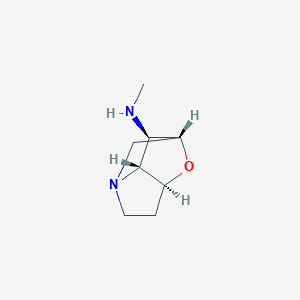
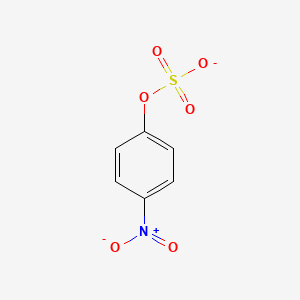

![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)
